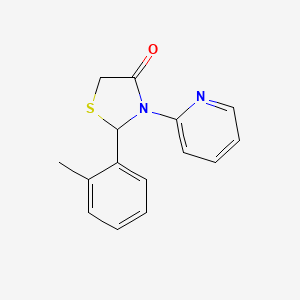
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine ring and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-methylbenzaldehyde and thioglycolic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-2-one
- 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-5-one
- 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-thione
Uniqueness
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both a pyridine and thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
71979-07-2 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-11-6-2-3-7-12(11)15-17(14(18)10-19-15)13-8-4-5-9-16-13/h2-9,15H,10H2,1H3 |
InChIキー |
ADBVKMNPIAFOEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2N(C(=O)CS2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


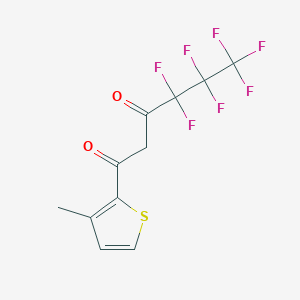

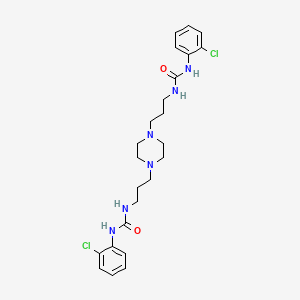
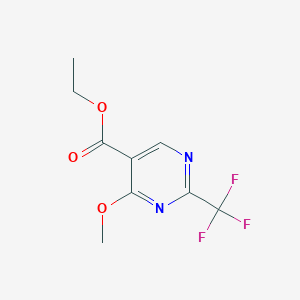
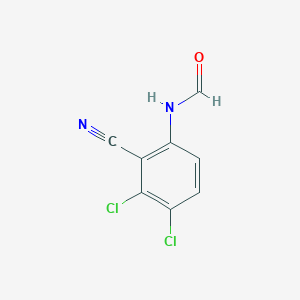
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
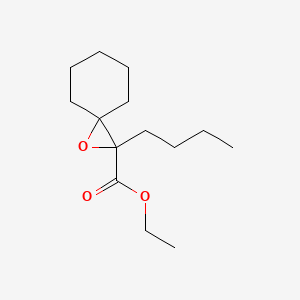

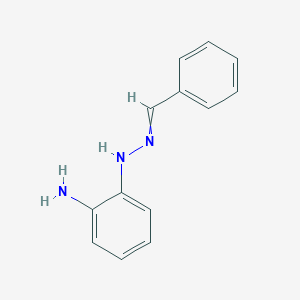
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
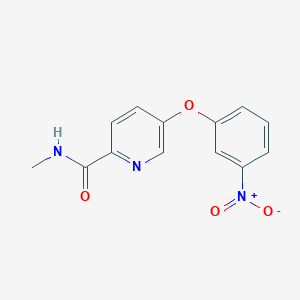
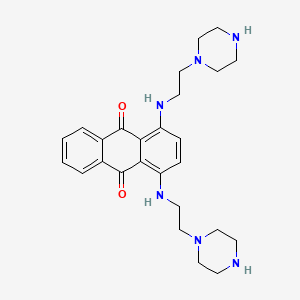
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
